A Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulphonamide: A Key Intermediate in Rho-Kinase Inhibitor Synthesis
A Technical Guide to 3-Bromo-N-(tert-butyl)benzenesulphonamide: A Key Intermediate in Rho-Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the utility of a molecule is often defined by its potential as a scaffold or intermediate for high-value therapeutic targets. 3-Bromo-N-(tert-butyl)benzenesulphonamide (CAS No. 308283-47-8) exemplifies such a strategic building block.[1][2][3] While a simple brominated arylsulfonamide, its true significance is revealed in its application as a key precursor in the synthesis of potent and selective Rho-kinase (ROCK) inhibitors—a class of molecules with profound therapeutic potential in cardiovascular diseases, neurological disorders, and oncology.[4]
This guide provides an in-depth technical overview of 3-Bromo-N-(tert-butyl)benzenesulphonamide, moving beyond basic properties to elucidate its synthesis, chemical rationale, and pivotal role in the drug discovery process. We will explore the causality behind its synthetic route and detail its application in the construction of advanced pharmaceutical candidates, providing field-proven insights for researchers engaged in kinase inhibitor development.
Core Molecular Characteristics
A comprehensive understanding of the physicochemical properties of this intermediate is the foundation for its effective use in multi-step synthetic campaigns. The presence of the bromine atom offers a versatile handle for cross-coupling reactions, while the N-tert-butyl group provides steric bulk and modulates solubility, influencing both reaction kinetics and the properties of downstream products.
| Property | Value | Source |
| CAS Number | 308283-47-8 | [1][2][5] |
| Molecular Formula | C₁₀H₁₄BrNO₂S | [1][5] |
| Molecular Weight | 292.19 g/mol | [1][6] |
| IUPAC Name | 3-bromo-N-(tert-butyl)benzenesulfonamide | [1] |
| Physical Form | White to off-white solid | [5] |
| Melting Point | 68-70 °C | [3] |
| Boiling Point | 365.3 °C at 760 mmHg | [3] |
| Density | 1.419 g/cm³ | [3] |
| XLogP3 | 2.8 | [1][6] |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Br | [1][6] |
Synthesis and Mechanistic Rationale: A Self-Validating Protocol
The synthesis of 3-Bromo-N-(tert-butyl)benzenesulphonamide is a robust and logical two-step process, beginning with the formation of the corresponding sulfonyl chloride, followed by amidation. This approach is a cornerstone of sulfonamide chemistry, ensuring high yields and purity.
Step 1: Synthesis of 3-Bromobenzenesulfonyl Chloride
The journey begins with 3-bromobenzenamine. The most reliable method for converting an aniline to a sulfonyl chloride is through a Sandmeyer-type reaction. The aniline is first diazotized with sodium nitrite under acidic conditions to form a diazonium salt. This highly reactive intermediate is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which smoothly introduces the sulfonyl chloride moiety. This method is favored for its high efficiency and functional group tolerance.
Step 2: Amidation with tert-Butylamine
The second step involves the nucleophilic attack of tert-butylamine on the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. The sterically hindered tert-butylamine is a sufficiently strong nucleophile for this reaction. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to scavenge the HCl byproduct, driving the reaction to completion and preventing the formation of the unreactive amine salt. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the sulfonyl chloride and the final product.
The diagram below visualizes this validated two-step synthetic workflow.
Detailed Experimental Protocol: Synthesis of 3-Bromo-N-(tert-butyl)benzenesulphonamide
This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
Materials:
-
3-Bromobenzenesulfonyl chloride (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-bromobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (approx. 5 mL per mmol of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve tert-butylamine (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. Add this solution to the dropping funnel.
-
Reaction: Add the amine/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-Bromo-N-(tert-butyl)benzenesulphonamide.
Validation: The structure and purity of the final product should be confirmed by analytical techniques. A Certificate of Analysis for this compound typically confirms a purity of >99% by HPLC and a ¹H NMR spectrum consistent with the expected structure.[5] Key expected ¹H NMR signals would include the aromatic protons of the 3-bromophenyl group and a characteristic singlet for the nine equivalent protons of the tert-butyl group.
Application in Drug Discovery: The Path to Rho-Kinase (ROCK) Inhibitors
The true value of 3-Bromo-N-(tert-butyl)benzenesulphonamide is realized in its role as a key intermediate for potent therapeutics. The RhoA/ROCK signaling pathway is a critical regulator of cellular functions, and its dysregulation is implicated in hypertension, cancer, and glaucoma. Consequently, ROCK inhibitors are a major focus of drug development.
A seminal patent from GlaxoSmithKline (WO2007019664A1) details the synthesis of a series of potent ROCK inhibitors. In a key example, 3-Bromo-N-(tert-butyl)benzenesulphonamide is used as a foundational piece to construct a complex isoquinoline-based inhibitor. The synthesis leverages the bromine atom for a Suzuki coupling reaction, a powerful C-C bond-forming reaction, to append the indazole moiety. This is followed by the removal of the tert-butyl protecting group to reveal the secondary sulfonamide, a critical pharmacophoric element for ROCK inhibition.
The workflow below illustrates the strategic use of our title compound in this patented synthesis.
This application highlights the deliberate design of 3-Bromo-N-(tert-butyl)benzenesulphonamide. The N-tert-butyl group serves as a protecting group for the sulfonamide nitrogen, preventing undesired side reactions during the sensitive palladium-catalyzed Suzuki coupling. Its subsequent facile removal under acidic conditions (e.g., with trifluoroacetic acid) is a critical and efficient final step. This "protecting group strategy" is a fundamental concept in complex molecule synthesis, and this compound is a perfect embodiment of its successful application.
Conclusion and Future Outlook
3-Bromo-N-(tert-butyl)benzenesulphonamide is more than a chemical reagent; it is a strategic tool for drug discovery. Its well-defined synthesis, versatile reactivity, and demonstrated application as a key intermediate in the development of Rho-kinase inhibitors underscore its importance to the pharmaceutical industry. By understanding the rationale behind its structure and the protocols for its use, researchers can effectively leverage this molecule to accelerate the discovery and development of next-generation therapeutics targeting the ROCK pathway and beyond.
References
-
PubChem. 3-Bromo-N-tert-butylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
- Goodman, K. B., et al. (2007). Potent and Selective Dihydropyridone Indazole Amide Inhibitors of Rho-Kinase. Journal of Medicinal Chemistry, 50(1), 6-9.
-
PharmaCompass. 3-bromo-N-tert-butylbenzenesulfonamide. [Link]
-
Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115-37. [Link]
- Al-Omary, F. A. M., et al. (2007). Rho kinase inhibitors. Patent WO 2007/019664 A1.
- Olson, M. F. (2008). Applications for ROCK kinase inhibition. Current Opinion in Cell Biology, 20(2), 242-248.
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